molecular formula C12H13N5O2 B2729207 N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 307326-53-0

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2729207
CAS No.: 307326-53-0
M. Wt: 259.269
InChI Key: JSUJYCLUZZXIBH-UHFFFAOYSA-N
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Description

N4-Benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C12H13N5O2 . It belongs to the 5-nitropyrimidine class of heterocyclic compounds, which are recognized as important precursors and pharmacophores in medicinal chemistry . The 2,4-diaminopyrimidine scaffold is a privileged structure in drug discovery, frequently found in molecules with significant biological activity . Specifically, 5-nitropyrimidine derivatives have been extensively investigated in anticancer research for their antiproliferative properties . These compounds are often designed to mimic purine analogs and can exhibit potent biological effects by acting on key cellular pathways . The structural features of this compound, including the 5-nitro group and the N4-benzyl-N4-methyl substitution, make it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop novel substances for biochemical screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUJYCLUZZXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process often starts with the nitration of pyrimidine derivatives, followed by amination and subsequent benzylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 5 undergoes reduction to form amines under catalytic hydrogenation or metal-acid systems. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Product Catalyst/Reagents Yield Reference
H₂ (1 atm), Pd/C, ethanol, 25°C5-Amino derivativePd/C85%
Fe powder, acetic acid, reflux5-Amino derivativeFe in CH₃COOH78%
Na₂S₂O₄, H₂O/EtOH, 60°C5-Amino derivativeSodium dithionite92%

The reduction mechanism involves sequential electron transfer, with flavoenzymes or transition-metal catalysts facilitating single- or two-electron pathways . The nitro group’s electron-withdrawing nature enhances electrophilicity at adjacent positions, influencing regioselectivity in subsequent reactions.

Substitution Reactions

The amine groups at positions 4 and 6 participate in nucleophilic substitutions, enabling structural diversification.

Key Examples

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 80°C yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride in pyridine introduces acetyl groups to the amine.

  • Aromatic Substitution : Electrophilic substitution at position 2 occurs under nitration or halogenation conditions due to the nitro group’s meta-directing effect.

Cyclization and Diazotization

Diazotization of the 4-amino group in acidic media (NaNO₂/HCl) generates diazonium intermediates, which undergo cyclization to form triazolo-pyrimidine derivatives. This is demonstrated in the synthesis of triazolo[4,5-d]pyrimidines under reflux conditions (Scheme 1, ).

Comparative Reactivity of Functional Groups

A DFT study comparing benzylic hydrogen chemical shifts in related triazolo-pyrimidines highlights steric and electronic effects on reactivity . For example:

Compound Benzylic H Shift (ppm) Reactivity Trend
N4-Benzyl derivative5.83–5.88Moderate electrophilic substitution
N4-(4-Methoxyphenyl) derivative5.60–5.66Enhanced nucleophilic attack
Chlorine-substituted analog5.84–5.86Higher oxidative stability

Stability and Side Reactions

The nitro group’s stability under acidic conditions is pH-dependent, with decomposition observed at pH < 2. Competing reactions include:

  • Nitro-to-nitrito isomerization under UV light .

  • Oxidative degradation in the presence of strong oxidizers (e.g., KMnO₄).

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and materials. Further studies should explore enantioselective modifications and kinetic resolution pathways.

Scientific Research Applications

Chemical Synthesis

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions, where the nitro group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction Reactions : It can be reduced to yield amines or other derivatives, which are valuable in pharmaceutical development.

The ability to modify its structure makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism typically involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. It can act as a competitive inhibitor for enzymes vital for DNA synthesis and repair, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced proliferation of rapidly dividing cells, including cancerous cells.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

A biochemical assay showed that this compound effectively inhibited DHFR activity with an IC50 value comparable to existing antifolate drugs.

Mechanism of Action

The mechanism of action of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to the 5-nitropyrimidine-4,6-diamine family, where substituents at the N4 and N6 positions significantly influence properties. Key analogs include:

Compound Name Substituents (N4/N6) Molecular Weight Melting Point (°C) Yield (%) Notable Features
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 4-chlorobenzyl (symmetric) - 159–161 95 High yield, halogenated aromatic
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Ethyl (symmetric) - 84–86 89 Low melting point, aliphatic chains
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine Phenyl (symmetric) 307.31 - - Aromatic, no halogen substituents
N4-(3,4-dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine 3,4-dimethylphenyl; ethylpiperazinyl 419.49 - - Piperazine ring enhances solubility
Target Compound Benzyl (N4), methyl (N4) - - - Asymmetric substitution, mixed groups

Key Observations :

  • Symmetry vs. Asymmetry: Symmetric analogs (e.g., bis-chlorobenzyl) exhibit higher melting points (159–176°C) compared to aliphatic derivatives (e.g., diethyl: 84–86°C), likely due to stronger intermolecular interactions in halogenated aromatics.
  • Halogen Effects : Chlorine and bromine substituents (e.g., 5f, 5g) increase molecular rigidity and melting points, whereas ethyl or isobutyl groups (5k, 5l) reduce these properties due to weaker van der Waals forces .

Electronic and Functional Implications

  • Nitro Group : The electron-withdrawing nitro group at the 5-position stabilizes the pyrimidine ring, enhancing electrophilicity for nucleophilic substitutions. This is consistent across all analogs .

Biological Activity

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a nitro group and two amine substituents, which contribute to its reactivity and potential biological interactions. The structure can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to inhibition or modulation of various biochemical pathways, which are crucial for cellular functions. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may bind to key enzymes involved in metabolic processes, leading to altered activity and subsequent biological responses.
  • Receptor Interaction : It can also interact with cellular receptors, potentially influencing signal transduction pathways that regulate cell growth and differentiation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines, including this compound, may possess antibacterial properties against various strains of bacteria. The nitro group is often associated with increased antimicrobial efficacy .
  • Anticancer Potential : Compounds similar to this compound have been studied for their anticancer properties. They may inhibit tumor cell proliferation by interfering with nucleic acid synthesis or inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies have indicated that pyrimidine derivatives could exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial
2-(azepan-1-yl)-N-benzyl-5-nitropyrimidine-4,6-diamineEnzyme Inhibition
5-nitropyrimidinesAnticancer
Benzylating N-nitroso compoundsMutagenicity

Case Study 1: Antibacterial Activity

A study conducted on various pyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that the presence of the nitro group enhanced the antibacterial efficacy of these compounds .

Case Study 2: Anticancer Activity

Research focusing on pyrimidine derivatives has shown promising results in inhibiting cancer cell lines. For instance, a derivative similar to N4-benzyl-N4-methyl-5-nitropyrimidine was evaluated for its cytotoxic effects on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth .

Case Study 3: Neuroprotective Effects

In vitro studies have suggested that certain pyrimidines can protect neuronal cells from oxidative damage. This neuroprotective effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 5-nitropyrimidine-4,6-diamine as a core scaffold. Substituted benzyl or alkyl amines are introduced at the N4 and N6 positions under optimized conditions (e.g., solvent polarity, temperature). For example, symmetric derivatives like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine achieve yields >90% in polar aprotic solvents (e.g., DMF) at 80–100°C, while bulky substituents (e.g., phenethyl groups) reduce yields due to steric hindrance . Lower yields (e.g., 30% for N4,N6-bis(4-bromophenethyl) derivatives) highlight the need for iterative optimization of reaction time and stoichiometry.

Q. Which analytical techniques are critical for structural validation of this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substitution patterns, particularly distinguishing benzyl vs. methyl groups at N4. Mass spectrometry (MS) verifies molecular weight, while melting point analysis provides preliminary purity assessment. For example, derivatives like N4,N6-diethyl-5-nitropyrimidine-4,6-diamine exhibit distinct 1H NMR peaks at δ 1.2–1.4 ppm (ethyl CH3) and δ 3.4–3.6 ppm (N–CH2) . X-ray crystallography may further resolve ambiguities in regiochemistry.

Q. What stability considerations are necessary for handling and storing this compound?

  • Methodological Answer : The nitro group and aromatic amines render the compound light-sensitive and prone to oxidation. Storage in inert atmospheres (e.g., argon) at 2–8°C in amber vials is recommended to prevent degradation. Precautionary measures include avoiding prolonged exposure to moisture, as hydrolysis of the nitro group can alter reactivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in aminolysis or nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance electrophilicity at the pyrimidine core, accelerating nucleophilic attack. Computational studies (e.g., Gaussian16) reveal transition-state stabilization via charge delocalization in nitro-substituted derivatives. Conversely, steric bulk (e.g., isobutyl groups) reduces reaction rates by ~40% due to hindered access to the reactive site . Solvent effects (e.g., dielectric constant of DMSO vs. THF) further modulate activation barriers.

Q. What computational strategies are used to predict reaction pathways or regioselectivity in derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction coordinates, including transition states and solvent effects. For example, aminolysis of 5-nitropyrimidine-4,6-diamine derivatives shows a preference for N4 substitution due to lower energy barriers (ΔG‡ ≈ 25 kcal/mol) compared to N6 . Molecular dynamics simulations can further predict solvent interactions and byproduct formation.

Q. How can structural modifications enhance target selectivity in kinase inhibition studies?

  • Methodological Answer : Pyrimidine-4,6-diamine derivatives have been explored as JAK3 inhibitors by introducing hydrophobic substituents (e.g., benzyl groups) to occupy allosteric pockets. Docking studies (AutoDock Vina) suggest that N4-benzyl groups improve binding affinity (ΔG = −9.2 kcal/mol) by forming π-π interactions with Phe-995 in JAK3. Selectivity over c-KIT is achieved by avoiding hydrogen bonding with Glu-640 .

Q. How do researchers address inconsistencies in synthetic yield data across structurally similar derivatives?

  • Methodological Answer : Contradictory yields (e.g., 93% for N4,N6-bis(3-chlorobenzyl) vs. 30% for phenethyl derivatives) are analyzed via multivariate regression. Factors include:

  • Steric parameters : Molar refractivity or Taft steric constants.
  • Electronic parameters : Hammett σ values of substituents.
  • Solvent polarity : Correlation with Kamlet-Taft π* parameter.
    Statistical tools (e.g., ANOVA) identify dominant factors, guiding solvent/substituent selection .

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